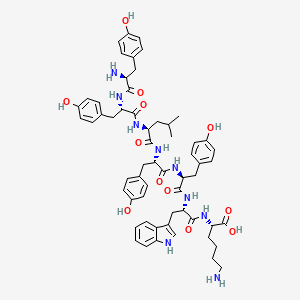
N'-methyl-5-nitrofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-methyl-5-nitrofuran-2-carbohydrazide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and antifungal properties . The presence of the nitrofuran moiety in its structure contributes significantly to its biological activity.
Métodos De Preparación
The synthesis of N’-methyl-5-nitrofuran-2-carbohydrazide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the carbohydrazide group. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then reacted with methyl hydrazine to form N’-methyl-5-nitrofuran-2-carbohydrazide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
N’-methyl-5-nitrofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-methyl-5-nitrofuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new antimicrobial agents and other industrial applications.
Mecanismo De Acción
The mechanism of action of N’-methyl-5-nitrofuran-2-carbohydrazide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes such as DNA, RNA, and protein synthesis . The compound targets multiple molecular pathways, making it effective against a broad range of microorganisms.
Comparación Con Compuestos Similares
N’-methyl-5-nitrofuran-2-carbohydrazide can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy. For example:
Nitrofurantoin: Primarily used as an antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
N’-methyl-5-nitrofuran-2-carbohydrazide is unique due to its specific structure and the presence of the methyl group, which may influence its biological activity and specificity.
Propiedades
Número CAS |
6333-16-0 |
|---|---|
Fórmula molecular |
C6H7N3O4 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
N'-methyl-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C6H7N3O4/c1-7-8-6(10)4-2-3-5(13-4)9(11)12/h2-3,7H,1H3,(H,8,10) |
Clave InChI |
BXFODLODCCUQLA-UHFFFAOYSA-N |
SMILES canónico |
CNNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
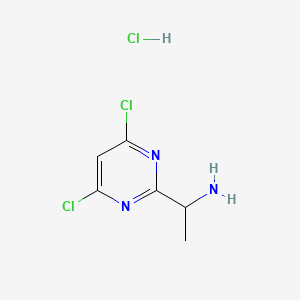
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
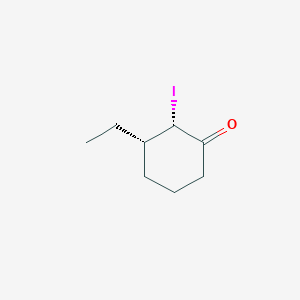
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
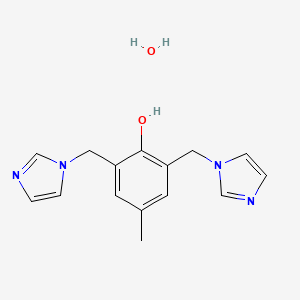
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

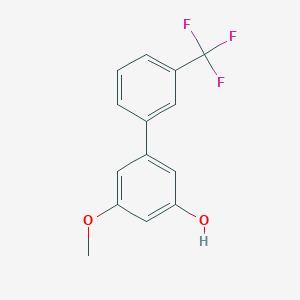
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
